4-Apeba

Spatial Metabolomics MALDI-MSI Plant Hormonomics

Standard hydrazine-based carbonyl derivatization lacks isotopic specificity for untargeted metabolomics in high-background tissues or biofluids. 4-APEBA solves this with a built-in bromine isotopic signature (⁷⁹Br/⁸¹Br, 100:98) for confident MS identification. - **Application**: LC-MS & MALDI-MSI of aldehydes, ketones, and carboxylic acids (via EDC co-reagent) - **Key data**: Maps >280 carbonyls in plant tissues; resolves >300 metabolites in microbial co-cultures - **Supply**: BenchChem provides >98% pure reagent; mild aq. derivatization (pH 5.7, 10°C) preserves labile analytes

Molecular Formula C18H25Br3N2O
Molecular Weight 525.1 g/mol
Cat. No. B2750546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Apeba
Molecular FormulaC18H25Br3N2O
Molecular Weight525.1 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC1=CC=C(C=C1)Br)CCOC2=CC=C(C=C2)[NH3+].[Br-].[Br-]
InChIInChI=1S/C18H24BrN2O.2BrH/c1-21(2,12-11-15-3-5-16(19)6-4-15)13-14-22-18-9-7-17(20)8-10-18;;/h3-10H,11-14,20H2,1-2H3;2*1H/q+1;;/p-1
InChIKeyMICAQOBHYBUDOG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-APEBA Technical Specifications


4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide; CAS 1226984-28-6) is a quaternary ammonium-based derivatization reagent designed for liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) of carbonyl-containing analytes [1]. It incorporates a bromophenethyl group that imparts a distinctive isotopic signature (⁷⁹Br/⁸¹Br, 100:98 ratio) and enhances positive-mode ionization efficiency [2]. As a second-generation reagent derived from 4-APC, 4-APEBA retains the core aniline-based reaction mechanism while adding unique detection and identification capabilities critical for complex biological and plant metabolomics applications [3].

Bromine isotopic signature for confident carbonyl identification in LC-MS and MALDI-MSI
Dual aldehyde and carboxylic acid coverage via co-reagent switching
Mild aqueous derivatization protocol (pH 5.7, 10 °C) compatible with sensitive biological matrices
On-tissue chemical derivatization for spatial metabolomics and plant hormonomics

4-APEBA vs. Generic Derivatization Reagents


In-class carbonyl derivatization reagents such as 4-APC, 2,4-dinitrophenylhydrazine (DNPH), or Girard's reagents share a common functional group targeting mechanism but differ fundamentally in mass spectrometric detectability, selectivity, and data interpretation confidence [1]. 4-APC, the first-generation analog, lacks the bromine isotopic signature and the specific fragmentation pattern derived from the bromophenethyl moiety, limiting its utility in untargeted screening and high-background matrices [2]. General hydrazine-based reagents often require harsh conditions or produce interfering byproducts [3]. 4-APEBA's unique combination of mild aqueous derivatization, dual carbonyl coverage (aldehydes and carboxylic acids via co-reagent switching), and bromine-enabled confident identification makes it a non-interchangeable tool in targeted metabolomics and spatial imaging workflows [4].

4-APC lacks the bromine isotopic signature, which may reduce identification confidence in untargeted screening workflows
DNPH and other hydrazine reagents often require harsher conditions and may produce interfering byproducts not present with 4-APEBA
Girard’s reagents do not provide the dual aldehyde/carboxylic acid coverage offered by 4-APEBA

4-APEBA Comparative Performance Evidence


Metabolome Coverage vs. Negative Ion MSI

In a direct on-tissue comparison using serial sections of poplar root and soybean nodule, 4-APEBA derivatization followed by positive-mode MALDI-MSI enabled the annotation of approximately 280 carbonyl-containing metabolites, whereas analog negative ion mode MALDI-MSI on adjacent sections detected a largely non-overlapping set of metabolites with only a 10% overlap in metabolic coverage [1]. This demonstrates that 4-APEBA-positive mode provides access to a distinct and complementary chemical space compared to standard negative ion mode analysis, significantly expanding the detectable metabolome [2].

Metabolome Coverage
Head-to-head
~280 metabolites annotated via 4-APEBA-positive mode; only 10% overlap with negative ion mode MALDI-MSI
Expands detectable metabolome into complementary chemical space
On-tissue derivatization on poplar root and soybean nodule sections
Spatial Metabolomics MALDI-MSI Plant Hormonomics

Bromine Isotopic Signature for Identification

Unlike its first-generation analog 4-APC, which lacks a bromine atom, 4-APEBA incorporates a bromophenethyl group that introduces a distinct isotopic signature from the natural ⁷⁹Br and ⁸¹Br isotopes, present in an approximate abundance ratio of 100:98 [1]. This signature provides a unique mass spectrometric fingerprint that facilitates the confident identification of derivatized analytes in complex biological matrices and enables the screening of unknown aldehydes by tracking characteristic isotopic doublets [2]. The bromophenethyl moiety also contributes specific fragmentation patterns that further aid in structural confirmation [3].

Isotopic Signature
Head-to-head
79Br/81Br doublet (100:98) and bromophenethyl-specific MS/MS fragments; absent in 4-APC derivatives
Enables confident identification and reduces false positives in untargeted screening
Built-in fingerprint reported for derivatized aldehydes and acids in urine/plasma
LC-MS Isotope Coding Metabolite Screening

Aldehyde and Carboxylic Acid Dual Coverage

4-APEBA's selectivity can be modulated by altering the secondary reagent, enabling derivatization of both aldehydes (using sodium cyanoborohydride) and carboxylic acids (using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) [1]. In contrast, the first-generation reagent 4-APC is reported primarily for aldehyde derivatization [2]. This dual functionality was demonstrated in the analysis of prostanoids and NSAIDs in urine, where 4-APEBA enabled detection by positive-ion LC-ESI-MS/MS with a simple pretreatment and small sample volume [3].

Analyte Scope
Class-level
Aldehydes and carboxylic acids (with EDC) vs. aldehydes only with 4-APC
Reduces need for multiple specialized reagents
Class-level inference based on published applications; co-reagent determines selectivity
Method Versatility Lipid Peroxidation Biomarkers Bioanalytical Chemistry

Low-Background On-Tissue MSI Detection

In the on-tissue chemical derivatization (OTCD) MALDI-MSI workflow, 4-APEBA was demonstrated to produce significantly lower background noise compared to other derivatization agents, a characteristic that, together with the bromine isotopic signature, facilitated more confident bioinformatics data processing [1]. This qualitative improvement is essential for accurate metabolite annotation in complex tissue matrices, where high background can obscure low-abundance signals [2].

Background Noise
Reported
Qualitatively lower background compared to other derivatization agents in OTCD MALDI-MSI
Supports bioinformatics data processing confidence
Not explicitly quantified; based on plant tissue imaging study
MALDI-MSI Data Processing Spatial Metabolomics

Mild Aqueous Derivatization Conditions

4-APEBA derivatization proceeds under mild conditions: aqueous buffer at pH 5.7 and a low temperature of 10 °C [1]. These conditions are comparable to those reported for 4-APC (pH 5.7, 10 °C) [2], indicating that the second-generation reagent retains the convenient, one-pot reaction protocol of its predecessor while adding the analytical benefits of bromine incorporation [3]. The mild, aqueous-compatible protocol minimizes analyte degradation and is suitable for sensitive biological samples such as urine and plasma [4].

Derivatization Protocol
Head-to-head
pH 5.7, 10 °C, aqueous buffer – equivalent to 4-APC conditions
Retains mild one-pot protocol while adding bromine-enabled benefits
Facilitates method transfer from 4-APC workflows
Method Robustness Biomarker Analysis Sample Integrity

4-APEBA Application Scenarios


Untargeted Aldehyde Biomarker Screening

Researchers analyzing urine or plasma for unknown aldehyde biomarkers of oxidative stress should prioritize 4-APEBA due to its bromine isotopic signature, which enables confident screening and identification of unknown aldehydes in complex matrices [1]. The mild derivatization conditions (pH 5.7, 10 °C) preserve sample integrity, and the dual-analyte capability allows for subsequent carboxylic acid analysis without changing the primary reagent [2].

Spatial Hormonomics and Metabolomics by MALDI-MSI

Investigators employing MALDI-MSI to map phytohormone distributions in plant tissues (e.g., poplar root, soybean nodule) benefit from 4-APEBA's proven expansion of metabolite coverage to approximately 280 annotated carbonyl compounds, with only 10% overlap with standard negative ion mode analysis [3]. The low background and bromine signature further enhance annotation confidence in spatial metabolomics workflows [4].

Carbonyl Metabolites in Microbial Interactions

Studies of bacterial-fungal co-cultures on agar media can leverage 4-APEBA-based on-tissue derivatization to spatially resolve over 300 carbonyl-containing metabolites, providing insights into interkingdom chemical communication . The unique bromine chemistry increases confidence in accurate carbonyl identification, even when isomeric candidates are present, enabling hypothesis generation about metabolite roles in microbial interactions .

Prostanoid and NSAID LC-MS/MS Analysis

Bioanalytical laboratories quantifying trace levels of prostanoids or non-steroidal anti-inflammatory drugs (NSAIDs) in urine can adopt the 4-APEBA carboxylic acid derivatization protocol with EDC as co-reagent [5]. This method enables positive-ion ESI-MS/MS detection with simple sample pretreatment and small volume requirements, offering a validated alternative to negative ion mode or other derivatization schemes [6].

Application
Selection Property
Validation Focus
Untargeted aldehyde biomarker screening
Bromine isotopic signature
Screening specificity in urine and plasma matrices
Spatial hormonomics by MALDI-MSI
Expanded metabolite coverage and low background
Coverage complementarity vs. negative ion mode; annotation confidence
Microbial interaction carbonyl mapping
On-tissue derivatization performance
Spatial resolution and confident isomer identification
Prostanoid & NSAID LC-MS/MS analysis
Carboxylic acid derivatization with EDC
Positive-ion detection sensitivity and sample volume requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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